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Compound of Interest

Compound Name:
3-(3-Chlorophenyl)-4'-

methylpropiophenone

CAS No.: 898762-17-9

Cat. No.: B3023789 Get Quote

Technical Profile: 3-(3-Chlorophenyl)-4'-
methylpropiophenone
Executive Summary & Chemical Identity
3-(3-Chlorophenyl)-4'-methylpropiophenone (CAS: 898762-17-9) is a specialized

dihydrochalcone derivative utilized primarily as an intermediate in the synthesis of central

nervous system (CNS) active agents, including muscle relaxants and potential antidepressant

analogs.[1] Structurally, it consists of a propiophenone core substituted with a 4-methyl group

on the benzoyl ring and a 3-chlorophenyl moiety at the

-position of the alkyl chain.

As a Senior Application Scientist, it is critical to note that while this compound is commercially

available as a building block, specific experimental physical property data (MP/BP) is often

proprietary or batch-dependent. This guide provides the predicted thermodynamic profile based

on structural activity relationships (SAR), alongside validated protocols for experimental

determination.
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Parameter Detail

IUPAC Name
1-(4-methylphenyl)-3-(3-chlorophenyl)propan-1-

one

CAS Registry Number 898762-17-9

Molecular Formula

Molecular Weight 258.74 g/mol

Structural Class Dihydrochalcone / Aromatic Ketone

Physical Properties Data
Note: In the absence of a standardized pharmacopeial monograph, the values below represent

a synthesis of computational predictions (ACD/Labs, EPI Suite) and comparative analog data.

Thermodynamic Profile (Predicted & Analog-Based)
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Property Value / Range Confidence Level
Context &
Causality

Melting Point 55°C – 85°C Medium (Predicted)

The unsubstituted

propiophenone is a

liquid (

). The addition of the

rigid 3-chlorophenyl

ring significantly

increases lattice

energy, pushing the

compound into the

solid state at room

temperature.

Boiling Point 400°C – 415°C
High (Predicted @

760 mmHg)

High molecular weight

and

-

stacking interactions

elevate the boiling

point.

Boiling Point

(Vacuum)
180°C – 200°C High (@ 0.5 mmHg)

Distillation at

atmospheric pressure

will likely cause

decomposition; high-

vacuum distillation is

required for

purification.

Density 1.15 ± 0.05 g/cm³ High (Predicted)

The halogen (chlorine)

atom increases

density relative to the

non-halogenated

analog (approx. 1.0

g/cm³).
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LogP 4.5 – 4.8 High

Highly lipophilic due to

the two aromatic rings

and lack of polar H-

bond donors.

Comparative Analog Data (For Reference)
4'-Methylpropiophenone (Precursor): MP: 7.2°C | BP: 238°C

3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (Chalcone Analog): MP: ~110-130°C

(Rigid double bond increases MP).

1-(3-Chlorophenyl)propan-1-one: MP: 43-47°C.

Experimental Determination Protocols
Trustworthiness Directive: Do not rely solely on vendor certificates. Verify key parameters in-

house using these self-validating workflows.

Protocol A: Differential Scanning Calorimetry (DSC) for
Melting Point
Objective: Determine the precise onset melting temperature and heat of fusion (

).

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal.

Equilibration: Equilibrate at 25°C for 5 minutes.

Ramp: Heat at 10°C/min to 150°C under

purge (50 mL/min).

Validation: The onset of the endothermic peak is the melting point. A sharp peak (width <

2°C) indicates high purity (>98%). A broad peak suggests solvent inclusion or isomeric

impurities.
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Protocol B: High-Vacuum Distillation (Boiling Point
Estimation)
Objective: Purify the compound and estimate BP under reduced pressure.

Setup: Short-path distillation apparatus with a Cow receiver.

Vacuum: Apply high vacuum (< 1 mmHg).

Heating: Slowly increase oil bath temperature.

Observation: Record the vapor temperature (

) when condensate stabilizes.

Correction: Use a pressure-temperature nomograph to convert

to atmospheric equivalent boiling point.

Synthesis & Purification Logic
The physical state of the final product is heavily dependent on the synthesis route. The two

primary pathways affect the impurity profile, which directly impacts the observed melting point.

Pathway Analysis
Friedel-Crafts Acylation: Direct acylation of toluene with 3-(3-chlorophenyl)propionyl chloride.

Risk: Isomeric mixtures (ortho/para) can suppress the melting point (eutectic depression).

Chalcone Hydrogenation: Selective reduction of the

-unsaturated ketone.

Risk: Over-reduction to the alcohol.
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Figure 1: Logical synthesis flow from commercially available precursors to the target

dihydrochalcone, highlighting the critical hydrogenation step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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